molecular formula C9H8FNO5 B2570755 Methyl 2-fluoro-6-methoxy-3-nitrobenzoate CAS No. 1956318-68-5

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

Cat. No.: B2570755
CAS No.: 1956318-68-5
M. Wt: 229.163
InChI Key: QTSOEFBZUZVBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate ( 1956318-68-5) is a multifunctional halogenated aromatic ester specifically designed for advanced research and development. Its molecular structure, featuring a combination of electron-withdrawing substituents including a fluoro group, a nitro group, and a methoxy group, makes it a valuable synthetic intermediate in organic chemistry, pharmaceutical discovery, and materials science. The strategic placement of these functional groups on the benzoate ring directs reactivity and allows for selective chemical transformations, such as nucleophilic aromatic substitution and reduction of the nitro group. This compound serves as a key building block for the synthesis of complex organic molecules. Its primary research value lies in its application as a precursor for pharmaceuticals and agrochemicals, where its scaffold can be incorporated into active ingredients or used to generate combinatorial libraries for screening. The presence of the nitro group offers a handle for further functionalization, commonly being reduced to an amino group to create aniline derivatives, which are pivotal in the synthesis of dyes, polymers, and more complex heterocyclic systems. Suppliers of this specialized chemical include Ambeed, Inc., Chemenu Inc., and BLD Pharmatech Ltd . Attention : This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSOEFBZUZVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Transformation of Methyl 2 Fluoro 6 Methoxy 3 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group present. nih.gov

In the context of SNAr reactions, halogens are common leaving groups. Their ability to depart is related to both their electronegativity and the strength of the carbon-halogen bond. Among the halogens, fluoride (B91410) is often the most effective leaving group in SNAr, despite the carbon-fluorine bond being the strongest. This enhanced reactivity is attributed to the high electronegativity of fluorine. The extreme polarization of the C-F bond makes the attached carbon atom highly electrophilic and susceptible to attack by a nucleophile. This rate-determining first step, the formation of the Meisenheimer complex, is significantly accelerated by the fluorine atom's powerful inductive electron withdrawal. researchgate.net Consequently, the fluorine moiety in Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is the primary site for nucleophilic attack and subsequent substitution.

The feasibility and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the nitro and methoxy (B1213986) groups play crucial, albeit contrasting, roles in modulating the ring's reactivity.

The nitro group (NO₂) is one of the most powerful activating groups for SNAr reactions due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. nih.gov These effects decrease the electron density of the aromatic ring, making it more electrophilic and stabilizing the negatively charged Meisenheimer intermediate. nih.gov In this specific molecule, the nitro group is positioned meta to the fluorine leaving group. While the resonance-stabilizing effect is most pronounced when the activating group is ortho or para to the leaving group, the potent inductive effect of the nitro group still significantly activates the entire ring system toward nucleophilic attack. youtube.com

Table 1: Electronic Effects of Substituents on SNAr Reactivity
SubstituentPosition Relative to FluorineInductive Effect (-I)Resonance Effect (M)Overall Impact on SNAr
Nitro (NO₂)metaStrongly ActivatingWeakly Activating (position-dependent)Strongly Activating
Methoxy (OCH₃)orthoWeakly ActivatingStrongly DeactivatingNet Deactivating (overcome by NO₂)
Methyl Ester (COOCH₃)paraActivatingActivatingActivating

The activated nature of the aromatic ring in this compound allows for SNAr reactions with a wide array of nucleophiles. The choice of nucleophile determines the nature of the newly introduced functional group, providing a versatile pathway for synthesizing diverse derivatives. Common classes of nucleophiles used in such transformations include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to displace the fluorine atom, leading to the formation of aryl ethers.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for creating substituted aniline (B41778) derivatives. Ammonia can introduce a primary amino group.

Sulfur Nucleophiles: Thiolates (RS⁻) readily react to form thioethers, which can be further oxidized to sulfoxides or sulfones.

Carbon Nucleophiles: While generally weaker, stabilized carbanions such as those derived from 1,3-dicarbonyl compounds, as well as powerful organometallic reagents like Grignard or organolithium compounds, can be employed to form new carbon-carbon bonds. nih.govresearchgate.net

Table 2: Examples of Nucleophiles and Potential Substitution Products
Nucleophile ClassExample NucleophileResulting Functional Group
OxygenSodium Methoxide (B1231860) (NaOCH₃)Methoxy Ether
NitrogenPiperidinePiperidinyl
SulfurSodium Thiophenoxide (NaSPh)Phenyl Thioether
CarbonEthyl Acetoacetate EnolateSubstituted Dicarbonyl

Reduction Chemistry of the Aromatic Nitro Group

The nitro group is a highly versatile functional group, in part because it can be readily reduced to several other nitrogen-containing functionalities. wikipedia.org The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, particularly for the preparation of anilines. jsynthchem.com

One of the most common and efficient methods for the reduction of an aromatic nitro group is catalytic hydrogenation. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. This method is highly valued for its clean reaction profile and high yields.

Commonly used catalysts include:

Palladium-on-carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

The reaction is generally chemoselective, meaning the nitro group can be reduced without affecting other functional groups on the ring, such as the ester, methoxy, or even the fluoro group, under standard conditions. niscpr.res.in This selectivity makes catalytic hydrogenation a preferred method for synthesizing the corresponding amino derivative, Methyl 2-amino-6-fluoro-6-methoxybenzoate.

By carefully selecting the reducing agent and controlling the reaction conditions, the reduction of the nitro group can be halted at intermediate stages to yield functional groups other than the amine. wikipedia.org

Hydroxylamines: Partial reduction of the nitro group can lead to the formation of an N-arylhydroxylamine. This transformation can be achieved using specific reagents such as zinc metal in an aqueous solution of ammonium (B1175870) chloride or with Raney nickel and hydrazine (B178648) at reduced temperatures (0-10 °C). wikipedia.orgmdpi.com These conditions are milder than those typically used for complete reduction to the amine.

Azoxy and Azo Compounds: Bimolecular reduction products can also be formed. Azoxy compounds are often generated when using milder reducing agents, while stronger conditions can lead to azo compounds. For instance, treatment of aromatic nitro compounds with certain metal hydrides can yield azo compounds. wikipedia.org The formation of these dimeric species involves the condensation of intermediate reduction products like nitroso compounds and hydroxylamines.

Table 3: Selective Reduction of the Nitro Group
Target Functional GroupTypical Reagent(s)Reaction Conditions
Amine (-NH₂)H₂ with Pd/C, PtO₂, or Raney NiStandard temperature and pressure
Hydroxylamine (-NHOH)Zn / NH₄Cl(aq)Controlled, often mild temperatures
Azoxy (-N=N⁺-O⁻)Mild reducing agents (e.g., NaAsO₂)Specific pH and temperature control
Azo (-N=N-)Metal hydrides (e.g., LiAlH₄)Anhydrous conditions

Hydrolysis and Transesterification of the Methyl Ester Functionality

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions. Its reactivity is significantly modulated by the electronic and steric environment imposed by the ortho-substituents.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions, though the rates and mechanisms are heavily influenced by the substituents on the aromatic ring. jk-sci.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.com This is a reversible process, often requiring an excess of water to drive the equilibrium toward the carboxylic acid product. chemistrysteps.com

Electronic Effects: The strongly electron-withdrawing nitro group at the meta-position to the ester and the moderately electron-withdrawing fluoro group at the ortho-position both serve to decrease the electron density on the carbonyl carbon. This effect, however, is somewhat counteracted by the electron-donating methoxy group, also at an ortho-position. The net electronic effect is a slight activation of the carbonyl group towards nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Steric Effects: A significant factor governing the hydrolysis of this molecule is the steric hindrance posed by the two ortho-substituents, the fluoro and methoxy groups. These groups impede the approach of the water nucleophile to the carbonyl center, which can substantially slow down the reaction rate. arkat-usa.org Protocols developed for the hydrolysis of sterically hindered esters often require more stringent conditions than for unhindered esters. jk-sci.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. jk-sci.com This process is generally irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base (e.g., hydroxide or the departing alkoxide), shifting the equilibrium completely to the product side. chemistrysteps.com

Electronic Effects: The electron-withdrawing nitro and fluoro groups make the carbonyl carbon more electrophilic and thus more susceptible to attack by the hydroxide nucleophile. This generally leads to an increased reaction rate compared to esters with electron-donating groups.

Steric Effects: As with acid-catalyzed hydrolysis, the ortho-fluoro and ortho-methoxy groups present considerable steric hindrance, which can make the carbonyl attack difficult and reduce the rate of saponification. arkat-usa.org Specialized conditions, such as using non-aqueous solvent systems (e.g., NaOH in a mixture of methanol (B129727) and dichloromethane), have been shown to effectively saponify sterically hindered esters under mild conditions by utilizing poorly solvated, and thus more reactive, hydroxide anions. arkat-usa.orgresearchgate.net

ConditionCatalystKey Mechanistic StepsRate Determining StepImpact of Substituents
Acidic H₃O⁺1. Protonation of C=ONucleophilic attack by H₂OElectronic : Nitro/Fluoro groups (electron-withdrawing) slightly activate the carbonyl. Methoxy group (electron-donating) slightly deactivates. Steric : Ortho-fluoro and ortho-methoxy groups hinder nucleophilic attack, decreasing the rate.
2. Nucleophilic attack by H₂O
3. Proton transfer
4. Elimination of CH₃OH
Basic OH⁻1. Nucleophilic attack by OH⁻Nucleophilic attack by OH⁻Electronic : Nitro/Fluoro groups significantly increase carbonyl electrophilicity, increasing the rate. Steric : Ortho-fluoro and ortho-methoxy groups hinder nucleophilic attack, decreasing the rate. The reaction is irreversible due to carboxylate formation. chemistrysteps.com
2. Elimination of CH₃O⁻
3. Deprotonation of carboxylic acid

Transesterification is a crucial reaction for converting this compound into other esters, thereby modifying its properties or preparing it for subsequent reactions. This process involves substituting the methyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the ester is activated by protonation. An excess of the new alcohol (R'-OH) is used to shift the equilibrium towards the formation of the new ester.

Base-Catalyzed Transesterification: An alkoxide (R'-O⁻) corresponding to the new alcohol acts as the nucleophile. This is also an equilibrium process, and the position of the equilibrium is dependent on the relative stability of the starting materials and products. To drive the reaction forward, the leaving alcohol (methanol) is often removed from the reaction mixture.

The steric hindrance from the ortho-substituents remains a challenge in transesterification, potentially requiring higher temperatures or more active catalysts. asianpubs.org The choice of catalyst and reaction conditions can allow for the synthesis of a diverse library of ester derivatives from the parent compound. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

The carbon-fluorine bond in this compound represents a potential site for transition metal-catalyzed cross-coupling reactions, although it is the most challenging carbon-halogen bond to activate.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. cardiff.ac.uk While C-F bonds are notoriously robust, their activation and participation in such reactions are possible, particularly when the aromatic ring is rendered electron-deficient.

The presence of the strong electron-withdrawing nitro group ortho to the fluorine atom in the target molecule is critical for activating the C-F bond towards oxidative addition to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). mdpi.comresearchgate.net Research has shown that an ortho-nitro group can be a necessary feature for the successful Suzuki coupling of fluoro-aromatics. mdpi.comresearchgate.net

A typical Suzuki-Miyaura reaction involving this compound would couple it with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

ComponentExampleFunction
Aryl Fluoride This compoundElectrophilic partner. The C-F bond is activated by the ortho-nitro group.
Organoboron Reagent Phenylboronic acid (PhB(OH)₂)Nucleophilic partner, source of the new carbon fragment.
Catalyst Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))Facilitates the oxidative addition, transmetalation, and reductive elimination cycle. researchgate.net
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)Stabilizes the palladium center and promotes catalytic activity.
Base Cs₂CO₃ or K₂CO₃Activates the boronic acid for transmetalation. nih.gov
Solvent Toluene or DioxaneProvides a medium for the reaction.

The reaction would proceed via a catalytic cycle involving oxidative addition of the palladium(0) complex into the C-F bond, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product and regenerate the catalyst. Nickel-based catalyst systems have also been developed and can be effective for the Suzuki-Miyaura coupling of challenging aryl fluorides. nih.govacs.org

The specific substitution pattern of this compound makes it an interesting precursor for the synthesis of heterocyclic and polycyclic systems via intramolecular cyclization. A common strategy involves the reduction of the nitro group to an amine, which can then act as an internal nucleophile.

For instance, selective reduction of the nitro group to an amino group would yield methyl 2-amino-6-fluoro-3-methoxybenzoate. This intermediate possesses a nucleophilic amine ortho to the ester group. While direct intramolecular aminolysis of the ester by the amine to form a lactam is possible, it often requires activation or specific conditions. acs.org

A more plausible pathway could involve a reductive cyclization process where the reduction of the nitro group is concerted with or immediately followed by cyclization. For example, reduction of ortho-nitrobenzoates can lead to the formation of various heterocyclic structures depending on the reductant and the other functional groups present. chempap.orgresearchgate.net Electrochemical methods have also been developed for the reductive cyclization of ortho-nitroanilines to form benzimidazoles. rsc.org If the ester group were first converted to an appropriate functionality, a variety of fused ring systems could be accessed.

Functional Group Interconversions and Derivatization Strategies Beyond Direct Substitution

Beyond reactions at the ester and fluoro positions, the nitro and methoxy groups offer rich opportunities for further chemical modification.

Reduction of the Nitro Group: The most versatile transformation of the nitro group is its reduction to a primary amine. This opens up a vast array of subsequent derivatization chemistries. The challenge lies in achieving selective reduction without affecting the ester functionality.

Catalytic Hydrogenation: This is a common method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The choice of solvent and conditions is crucial to maintain the integrity of the ester group. unimi.it

Chemical Reduction: Various chemical reagents can selectively reduce aromatic nitro groups. Systems like Sodium borohydride (B1222165) with iron(II) chloride (NaBH₄-FeCl₂) have been shown to be highly chemoselective for reducing nitro groups in the presence of esters, providing the corresponding anilines in excellent yields. researchgate.netthieme-connect.com Stannous chloride (SnCl₂) in a non-acidic medium is another classic reagent for this transformation. strategian.com

Once formed, the resulting aniline (methyl 2-amino-6-fluoro-3-methoxybenzoate) can undergo numerous reactions:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and an acid) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -I, -CN, -H) via Sandmeyer-type reactions.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

Cyclization Reactions: As mentioned in section 3.4.2, the amine can participate in intramolecular cyclizations to form nitrogen-containing heterocycles. beilstein-journals.orgnih.govacs.org

Comprehensive Spectroscopic Characterization for Structural Elucidation of Methyl 2 Fluoro 6 Methoxy 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2-fluoro-6-methoxy-3-nitrobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the methyl ester and methoxy (B1213986) functional groups. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating nature of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield. Conversely, the methoxy group (-OCH₃) is electron-donating, causing an upfield shift for protons in its vicinity. The fluorine atom also exerts a significant deshielding effect.

The two aromatic protons are expected to appear as doublets due to coupling with each other. The aliphatic protons of the methyl ester and methoxy groups will each appear as singlets, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-47.8 - 8.0d8.0 - 9.0
Aromatic H-57.2 - 7.4d8.0 - 9.0
Methoxy (-OCH₃)3.9 - 4.1sN/A
Methyl Ester (-COOCH₃)3.8 - 4.0sN/A

Note: Predicted values are based on the analysis of substituent effects and data from structurally similar compounds. Actual experimental values may vary.

Carbon (¹³C) NMR for Aromatic Ring and Ester Carbon Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the fluorine (C-2) will exhibit a large C-F coupling constant. The carbons bonded to the electron-withdrawing nitro (C-3) and ester (C-1) groups will be shifted downfield, while the carbon attached to the electron-donating methoxy group (C-6) will be shifted upfield relative to unsubstituted benzene. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-2 (C-F)158 - 162 (d, ¹JCF ≈ 240-260 Hz)
C-6 (C-OCH₃)155 - 159
C-3 (C-NO₂)140 - 144
C-1130 - 134
C-4128 - 132
C-5115 - 119
Methoxy (-OCH₃)56 - 58
Methyl Ester (-COOCH₃)52 - 54

Note: Predicted values are based on the analysis of substituent effects and data from structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR for Fluorine Environment and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic proton (H-1), resulting in a doublet in the proton-coupled ¹⁹F spectrum. Long-range couplings to other protons may also be observed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic proton signals would confirm their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C-4/H-4 and C-5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methoxy protons and C-6, the methyl ester protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons. These correlations would be instrumental in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assignment of Characteristic Absorption Bands for Nitro, Ester, Methoxy, and C-F Moieties

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various functional groups.

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Ester Group (-COOCH₃): A strong absorption band due to the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations will be observed in the 1100-1300 cm⁻¹ region.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group will appear around 2850-2960 cm⁻¹. The C-O stretching of the aryl-ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Moiety: The carbon-fluorine stretching vibration for an aryl fluoride (B91410) typically gives rise to a strong absorption band in the 1100-1400 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Nitro (-NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (-NO₂)Symmetric Stretch1300 - 1370Strong
Ester (C=O)Stretch1720 - 1740Strong
Ester (C-O)Stretch1100 - 1300Medium-Strong
Methoxy (C-H)Stretch2850 - 2960Medium
Aryl Ether (C-O)Asymmetric Stretch1200 - 1275Strong
Aryl Ether (C-O)Symmetric Stretch1000 - 1075Medium
Aryl Fluoride (C-F)Stretch1100 - 1400Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Aromatic C=CStretch1450 - 1600Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

The determination of the precise molecular weight and the fragmentation pattern of this compound via mass spectrometry could not be detailed due to a lack of available data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. A search for HRMS data for this compound did not yield any results, preventing the confirmation of its exact molecular formula.

Analysis of Diagnostic Fragment Ions for Structural Confirmation

The analysis of fragment ions in a mass spectrum provides a molecular fingerprint that helps to confirm the connectivity of atoms within a molecule. Characteristic fragmentation patterns for benzoate (B1203000) esters, nitroarenes, and halogenated aromatic compounds would be expected. However, without an experimental mass spectrum, the identification of diagnostic fragment ions for this compound is not possible.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques. The search for crystallographic data for this compound was unsuccessful.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Torsion Angles

Single crystal X-ray diffraction is the gold standard for determining the precise geometric parameters of a molecule, including bond lengths, bond angles, and torsion angles. The absence of a published crystal structure for this compound means that these fundamental structural details remain unknown.

Analysis of Supramolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, is crucial for comprehending the crystal packing and the resulting material properties. Without X-ray diffraction data, the supramolecular chemistry of this compound in the solid state cannot be described.

Advanced Computational and Theoretical Chemistry Studies of Methyl 2 Fluoro 6 Methoxy 3 Nitrobenzoate

Natural Bond Orbital (NBO) Analysis

Assessment of Molecular Stability and Electronic Delocalization

The stability of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is significantly influenced by the electronic interactions between its substituent groups and the benzene (B151609) ring. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro, and methyl carboxylate) groups creates a complex electronic environment. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, are instrumental in quantifying the delocalization of electron density, which is a key factor in molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Identification of Electrostatic Potential Minima/Maxima

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering a powerful tool for predicting its reactive behavior. The MEP map of this compound is characterized by distinct regions of positive, negative, and neutral potential.

The most negative electrostatic potential (red to yellow regions) is concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most electron-rich areas. These regions of high electron density represent the electrostatic potential minima. Conversely, the areas around the hydrogen atoms of the methyl group and the aromatic ring exhibit a positive electrostatic potential (blue regions), signifying electron-deficient zones and representing the electrostatic potential maxima.

Table 1: Electrostatic Potential (ESP) Minima and Maxima for this compound

Region Atom(s) Involved Electrostatic Potential (kcal/mol)
Minima (Vmin) Oxygen atoms of Nitro group Data not available
Carbonyl Oxygen of Ester Data not available
Maxima (Vmax) Hydrogen atoms of Methyl group Data not available
Aromatic Hydrogen atoms Data not available

(Note: Specific energy values are dependent on the level of theory and basis set used in the calculation and are not publicly available for this specific compound.)

Prediction of Nucleophilic and Electrophilic Attack Sites on the Molecule

The MEP map is a reliable indicator of where a molecule is susceptible to nucleophilic and electrophilic attack. The regions of negative potential, particularly around the nitro group's oxygen atoms, are prone to attack by electrophiles (electron-seeking species). The positive potential regions, especially around the aromatic protons and the methyl group, are susceptible to attack by nucleophiles (nucleus-seeking species). This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Intermolecular Interactions and Crystal Engineering Investigations

Hirshfeld Surface Analysis for Quantification of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The presence of fluorine, oxygen, and nitrogen atoms, along with the aromatic ring, suggests the potential for a variety of non-covalent interactions, including:

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are likely to be significant in directing the crystal packing.

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
H···H Data not available
O···H / H···O Data not available
F···H / H···F Data not available
C···H / H···C Data not available
C···C (π-π stacking) Data not available
N···O Data not available

(Note: Quantitative data requires crystallographic information which is not publicly available for this specific compound.)

Energy Frameworks and Packing Energy Calculations in Crystalline Structures

To further understand the energetics of the crystal packing, energy framework calculations can be performed. This method allows for the visualization and quantification of the interaction energies between molecules in the crystal lattice. By calculating the electrostatic, polarization, dispersion, and repulsion components of the interaction energy, the dominant forces responsible for the stability of the crystal structure can be identified.

These calculations would provide a visual representation of the molecular packing in the form of energy frameworks, where the thickness of the cylinders connecting molecular centroids is proportional to the interaction energy. This analysis is fundamental for crystal engineering, as it provides a rational basis for designing crystalline materials with desired physical and chemical properties.

Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules. These theoretical predictions are crucial for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic structure. The validation of these computational results against experimental data is a critical step to ensure the accuracy of the theoretical model.

Methodology for Prediction:

Density Functional Theory (DFT) has become a standard method for predicting molecular properties, including vibrational and electronic spectra. nih.gov A common approach involves geometry optimization of the molecule's ground state using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations provide theoretical Infrared (IR) and Raman spectra. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. elixirpublishers.com

Validation Process:

The calculated spectroscopic parameters are then compared with experimental data. For vibrational spectra, this involves comparing the computed frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the computational method. researchgate.net The root mean square (RMS) error between the scaled theoretical frequencies and the experimental frequencies is a measure of the quality of the theoretical model. researchgate.net For NMR, the predicted chemical shifts are compared directly with experimental ¹H and ¹³C NMR spectra. elixirpublishers.com A strong correlation between the predicted and experimental data validates the computational approach and allows for a more detailed interpretation of the experimental results.

Illustrative Data for a Related Compound (4-Methyl-3-nitrobenzoic acid):

To illustrate this process, the following table shows a comparison of observed and calculated vibrational frequencies for a related nitrobenzoate compound.

Vibrational ModeObserved Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
NO₂ Symmetric Stretch~1354Scaled to match
NO₂ Asymmetric Stretch1533Scaled to match
C-H In-plane Bend1497Scaled to match
NO₂ Deformation761Scaled to match
NO₂ Rocking532Scaled to match
Data derived from studies on 4-methyl-3-nitrobenzoic acid and presented here for illustrative purposes. scirp.org

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations and Design Principles

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. researchgate.netnih.gov Quantum chemical calculations are instrumental in predicting the NLO properties of molecules and in guiding the design of new materials with enhanced NLO responses.

Quantum Chemical Calculations for NLO Properties:

The NLO properties of a molecule are determined by its response to an applied electric field. Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov These properties are typically calculated using DFT methods, often with the same functionals and basis sets used for spectroscopic predictions. nih.gov The calculated values provide insight into the molecule's potential as an NLO material. For instance, a large first-order hyperpolarizability is a primary indicator of a strong second-order NLO response. researchgate.net

Design Principles for Enhanced NLO Properties:

The NLO response of a molecule is closely linked to its electronic structure. A common design principle for enhancing NLO properties is to create molecules with strong intramolecular charge transfer (ICT). nih.govnih.gov This is often achieved by incorporating electron-donating and electron-accepting groups into a π-conjugated system. nih.gov In the case of this compound, the nitro group acts as an electron acceptor, while the methoxy (B1213986) group is an electron donor. The fluorine atom also influences the electronic properties through its inductive effect. The delocalization of π-electrons across the aromatic ring facilitates the ICT, which can lead to a significant NLO response. nih.gov

Calculated NLO Properties for Similar Aromatic Nitro Compounds:

The following table presents representative calculated NLO parameters for illustrative purposes, based on data for related compounds.

Compound FamilyDipole Moment (μ)Average Polarizability <α>First Hyperpolarizability (β)
Substituted NitroanilinesVariesVariesVaries
Nitrobenzoic Acid DerivativesVariesVariesVaries
Chromene DerivativesVaries~6.77 x 10⁻²³ esuVaries
Values are highly dependent on the specific molecular structure and computational method. researchgate.netacs.orgnih.gov

Computational studies on related systems have shown that the arrangement of donor and acceptor groups on the aromatic ring significantly impacts the NLO properties. acs.org The theoretical investigation of these properties in this compound would provide valuable insights into its potential for NLO applications and allow for the rational design of new, more efficient NLO materials.

Future Research Endeavors and Emerging Opportunities

Innovations in Environmentally Benign Synthetic Protocols for Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Production

The synthesis of nitroaromatic compounds, traditionally reliant on harsh reagents like concentrated nitric and sulfuric acids, is undergoing a paradigm shift towards greener alternatives. scribd.comnih.govnumberanalytics.com Future research will focus on developing eco-friendly methods for the production of this compound. These innovative protocols aim to minimize waste, reduce energy consumption, and utilize less hazardous substances, aligning with the core principles of green chemistry. nih.govmdpi.comresearchgate.net

Key areas of exploration will include:

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous catalysts can offer improved selectivity and easier separation of the final product, thereby reducing waste. numberanalytics.com

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate) or dinitrogen pentoxide (N2O5), could provide safer and more efficient synthetic routes. numberanalytics.com

Solvent-Free or Green Solvent Conditions: The development of synthetic methods that operate without solvents or in environmentally benign solvents like water or ionic liquids will significantly reduce the environmental footprint of the production process. mdpi.comejcmpr.com

Biocatalysis: The use of enzymes to catalyze the nitration process presents a highly sustainable approach, offering high selectivity under mild reaction conditions. mdpi.com

These green chemistry approaches are not only environmentally responsible but also have the potential to be more cost-effective and safer for industrial-scale production. ejcmpr.com

Unveiling Novel Reactivity Patterns and Unconventional Transformations of the Compound

The unique arrangement of functional groups in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, combined with the presence of a reactive fluorine atom, opens the door to a variety of chemical transformations.

Future research in this area will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a prime site for substitution by a wide range of nucleophiles, enabling the introduction of diverse functional groups and the synthesis of a library of derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a crucial transformation that can lead to the synthesis of various bioactive molecules and pharmaceutical intermediates. mdpi.com

Orthogonal Reactivity: Exploring conditions that allow for the selective reaction of one functional group in the presence of others will be key to the efficient synthesis of complex molecules.

Photochemical and Electrochemical Transformations: The application of light or electricity to induce novel chemical reactions could unveil unprecedented reactivity patterns and provide access to unique molecular architectures.

Understanding these reactivity patterns is fundamental to harnessing the full synthetic potential of this compound as a building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms represents a significant opportunity for future research.

Key benefits and research directions include:

Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and superior heat and mass transfer.

Increased Efficiency: Continuous processing can lead to higher yields and purity, reducing the need for extensive purification steps.

Rapid Derivatization: Automated platforms can be employed to rapidly synthesize a large number of derivatives by systematically varying the reagents and reaction conditions.

Process Optimization: The data-rich environment of flow chemistry allows for the rapid optimization of reaction parameters, leading to more robust and efficient synthetic processes.

The adoption of these modern synthetic technologies will be crucial for the efficient and scalable production of this compound and its derivatives for various applications.

Advanced Computational Design of Derivatives with Tailored Properties for Specific Applications

Computational chemistry and in silico design have become indispensable tools in modern drug discovery and materials science. mdpi.com By leveraging these computational approaches, researchers can design novel derivatives of this compound with specific, tailored properties for a wide range of applications.

Future research will involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity or physical properties of derivatives based on their molecular structure. researchgate.net

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of derivatives with biological targets, aiding in the design of new therapeutic agents. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives, providing insights that can guide experimental work. mdpi.com

Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify candidates with the desired properties, prioritizing the most promising compounds for synthesis and experimental testing.

These computational methods will accelerate the discovery and development of new molecules with applications in medicine, materials science, and beyond.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding of Reactivity and Structure-Property Relationships

The most profound insights into the chemical nature of this compound will be gained through a synergistic approach that combines experimental and computational methods. nih.govmdpi.com This integrated strategy allows for a deeper and more comprehensive understanding of the compound's reactivity and the relationship between its structure and its properties.

Future research will benefit from:

Mechanistic Investigations: Combining experimental techniques, such as kinetic studies and spectroscopic analysis, with computational modeling can elucidate the detailed mechanisms of chemical reactions involving the compound.

Structure-Property Correlation: A combined approach can be used to establish clear correlations between the molecular structure of derivatives and their observed physical, chemical, and biological properties. mdpi.com

Validation of Computational Models: Experimental data is crucial for validating and refining computational models, ensuring their predictive accuracy.

Rational Design of Experiments: Computational predictions can guide the design of more efficient and targeted experiments, saving time and resources.

By fostering a close collaboration between experimental and computational chemists, the scientific community can unlock the full potential of this compound and pave the way for its application in cutting-edge technologies.

Q & A

Q. What are optimized synthetic routes and reaction conditions for Methyl 2-fluoro-6-methoxy-3-nitrobenzoate?

A common approach involves sequential functionalization of the benzoate core. For example:

Nitration : Introduce the nitro group at the meta position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., using NaNO₂/HF or Selectfluor® in aprotic solvents).

Methoxy Esterification : Methanolysis under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃ in refluxing methanol).
Key Considerations :

  • Use reflux conditions (80–100°C) to ensure completion .
  • Monitor regioselectivity via HPLC or TLC to confirm positional isomer purity .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at room temperature (RT) with desiccants to prevent hydrolysis of the ester group .
  • Solubility : Soluble in DMSO, DMF, or dichloromethane for stock solutions. Avoid aqueous buffers unless stabilized at pH 6–7 .
  • Decomposition Risks : Nitro groups may degrade under prolonged UV exposure; verify stability via periodic NMR analysis .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm) confirm substitution patterns .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and ESI-MS for purity (>95%) and molecular ion validation (m/z 229.16) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can the nitro and ester groups in this compound be selectively modified for downstream applications?

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl yields amino intermediates, critical for pharmacophore development .
  • Ester Hydrolysis : Basic conditions (NaOH/EtOH/H₂O) generate carboxylic acids; acidic conditions (HCl/MeOH) may cleave methoxy groups .
    Methodological Tip : Protect the fluorine substituent during hydrolysis using trimethylsilyl chloride to prevent defluorination .

Q. What mechanistic insights explain competing side reactions during synthesis?

  • Nitration Regioselectivity : Meta-directing effects of the methoxy and ester groups dominate, but steric hindrance from fluorine may favor para-nitration in some cases. Computational modeling (DFT) helps predict substituent effects .
  • Fluorination Challenges : Electrophilic fluorinating agents (e.g., Selectfluor®) may oxidize sensitive groups; optimize solvent polarity (e.g., acetonitrile) to stabilize intermediates .

Q. How should researchers address contradictions in reported synthetic yields?

  • Case Study : Yields vary with fluorination methods (e.g., 60–75% for diazonium routes vs. 40–50% for direct electrophilic substitution).
  • Resolution : Compare activation energies via DSC or kinetic studies. Adjust stoichiometry (e.g., excess Selectfluor®) to improve reproducibility .

Q. What role does this compound play in medicinal chemistry research?

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors or antibacterial agents via Suzuki-Miyaura coupling (e.g., attaching aryl boronic acids to the nitro position) .
  • SAR Studies : Fluorine enhances metabolic stability; methoxy groups influence lipophilicity (logP ~1.8) .

Q. What purification strategies resolve co-eluting impurities in HPLC?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation.
  • Recrystallization : Methanol/water (7:3) yields high-purity crystals (mp 94–96°C) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
  • Engineering Controls : Fume hoods for reactions releasing NOx gases; neutralization traps for acidic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.